
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3F3INO2 and a molecular weight of 341.03 g/mol . This compound is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
One common method involves the oxidative trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often include the use of radical intermediates and specific catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Iodo-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets. For example, as an inhibitor of COX-1, COX-2, and β-catenin, the compound binds to these enzymes and inhibits their activity, which can lead to anti-inflammatory and anticancer effects . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 7-Iodo-5-(trifluoromethyl)indoline-2,3-dione include:
7-(Trifluoromethyl)indoline-2,3-dione: This compound lacks the iodine group but shares the trifluoromethyl and indoline-2,3-dione scaffold.
5-(Trifluoromethyl)indoline-2,3-dione: Another similar compound with a trifluoromethyl group at a different position on the indoline-2,3-dione scaffold.
The uniqueness of this compound lies in the presence of both iodine and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1067187-92-1 |
|---|---|
Molecular Formula |
C9H3F3INO2 |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
7-iodo-5-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4-6(5(13)2-3)14-8(16)7(4)15/h1-2H,(H,14,15,16) |
InChI Key |
QNQKTPXIQJUXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


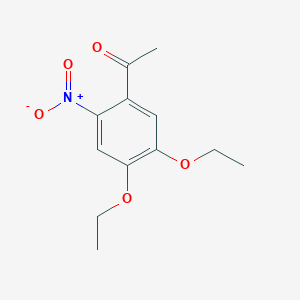
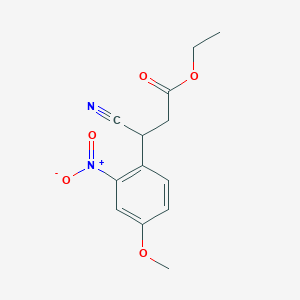
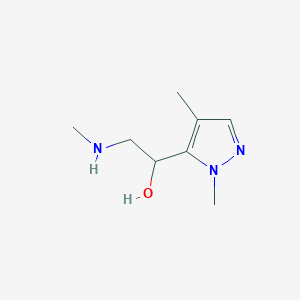
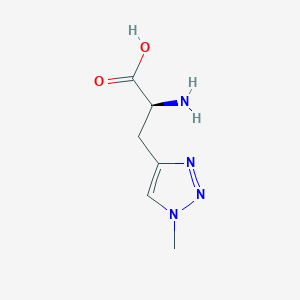
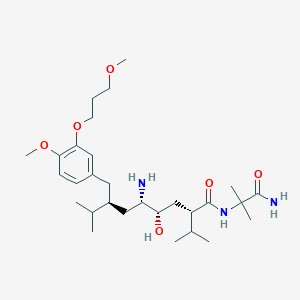
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
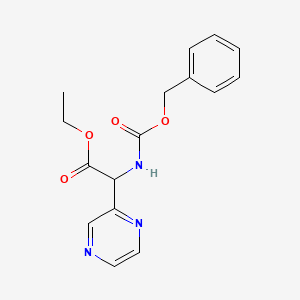
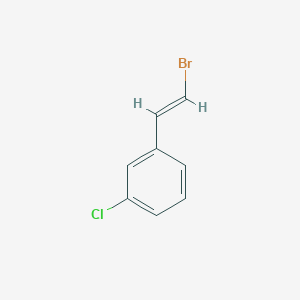

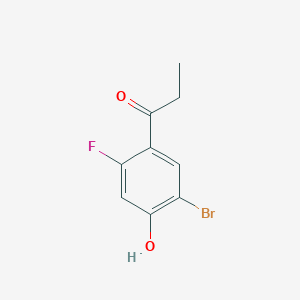
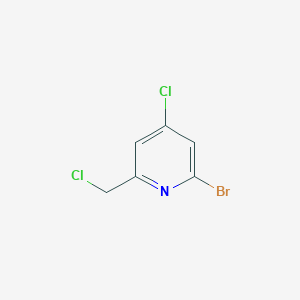
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
